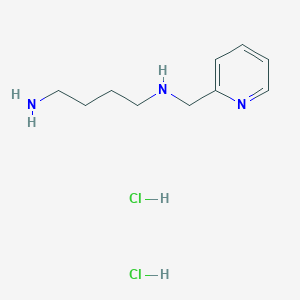

N'-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride” is a complex compound. It is closely related to "N,N,N’,N’-Tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine" . The compound has a molecular weight of 452.59400 .

Synthesis Analysis

The synthesis of this compound involves the use of the ligand -N,N,N0,N0-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine. This ligand (45.3 mg, 0.10 mmol) was dissolved in 10 ml CH3OH to form a clear solution, to which was added a CH3OH solution (6 ml) of Cu(ClO4)2 6H2O (74.1 mg, 0.20 mmol). The solution turned deep blue immediately and a small amount of precipitate appeared .Molecular Structure Analysis

The molecular structure of this compound is complex. The CuII atom adopts a distorted octahedral coordination geometry due to the Jahn–Teller effect. The equatorial plane consists of one methanol molecule and three N atoms from the N,N,N0,N0-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine ligand. The Cu—N bond lengths are in the range 1.975 (3)–2.041 (2) Å and the Cu—O bond length is 2.008 (2) Å .Physical and Chemical Properties Analysis

The compound has a molecular weight of 452.59400 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Fluorescent Sensors for Nitro Explosives Detection

A significant application of derivatives of N'-(Pyridin-2-ylmethyl)butane-1,4-diamine is in the design and development of fluorescent sensors for the detection of nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), in water. These sensors utilize mixed aromatic bicyclic fused rings and pyridyl groups, showcasing their utility in environmental monitoring and security applications due to their high sensitivity and selectivity towards explosive nitro compounds in aqueous solutions (Chakraborty & Mandal, 2018).

Metal Ion Complexation and Coordination Chemistry

Research also delves into the complexation behaviors of N'-(Pyridin-2-ylmethyl)butane-1,4-diamine derivatives with various metal ions. For instance, studies have demonstrated its role in forming complexes with Cadmium(II) (Hakimi et al., 2013), Nickel(II) (Pioquinto-Mendoza et al., 2015), and investigations into the structural diversity and magnetic properties in azide-bridged Mn(II) complexes (Karmakar et al., 2006). These studies underscore the compound's potential in the synthesis of novel coordination compounds with varied structural and magnetic properties.

Synthesis of Novel Coordination Compounds

Further applications include the synthesis of novel coordination compounds, as seen in the development of luminescent lanthanide-based probes for the detection of nitroaromatic compounds in water, which highlights the ligand's capability to enhance the luminescence features of metal centers, making it a valuable tool for sensing applications (Khullar et al., 2019).

Magnetic Properties and Structural Analysis

The exploration of magneto-structural correlations in manganese(II) dinuclear compounds further illustrates the compound's versatility, providing insights into the fundamental understanding of magnetic interactions in coordination chemistry (Karmakar et al., 2005).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in transition metal complexes of tetrakis(pyridin-2-yl-methyl)alkyldiamine ligands , there may be potential for further investigation into the properties and uses of “N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride”.

Propiedades

IUPAC Name |

N'-(pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c11-6-2-4-7-12-9-10-5-1-3-8-13-10;;/h1,3,5,8,12H,2,4,6-7,9,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWKNJJJRVSEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)

![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)

![7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828830.png)